molecular formula C16H12N2O3 B3050472 5-(4-Nitrophenoxy)naphthalen-1-amine CAS No. 26196-60-1

5-(4-Nitrophenoxy)naphthalen-1-amine

Cat. No.: B3050472
CAS No.: 26196-60-1
M. Wt: 280.28 g/mol
InChI Key: QIUQPKIEPMEXNR-UHFFFAOYSA-N
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Description

5-(4-Nitrophenoxy)naphthalen-1-amine is an organic compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a nitrophenoxy group and an amine group. It is typically a yellow solid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenoxy)naphthalen-1-amine can be achieved through a multi-step process involving the nitration of phenol, followed by etherification with naphthalen-1-amine. The general steps are as follows:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and etherification processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Nitrophenoxy)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(4-Nitrophenoxy)naphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenoxy)naphthalen-1-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects. The amine group can form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

    4-Nitrophenol: Similar in structure but lacks the naphthalene ring.

    Naphthalen-1-amine: Similar in structure but lacks the nitrophenoxy group.

Uniqueness: 5-(4-Nitrophenoxy)naphthalen-1-amine is unique due to the combination of a nitrophenoxy group and a naphthalene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-nitrophenoxy)naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-15-5-1-4-14-13(15)3-2-6-16(14)21-12-9-7-11(8-10-12)18(19)20/h1-10H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUQPKIEPMEXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428990
Record name 1-Naphthalenamine, 5-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26196-60-1
Record name 1-Naphthalenamine, 5-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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